

Spectroscopic Data Analysis of (5-Methylpyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-Methylpyridin-2-yl)methanol

Cat. No.: B1313501

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **(5-Methylpyridin-2-yl)methanol**, a key intermediate in pharmaceutical and chemical synthesis. The document outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents a detailed interpretation of the spectral features. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the structural elucidation and characterization of organic compounds.

Introduction

(5-Methylpyridin-2-yl)methanol (C_7H_9NO , Molar Mass: 123.15 g/mol) is a substituted pyridine derivative with significant applications in medicinal chemistry and materials science.^[1] Accurate structural confirmation and purity assessment are critical for its use in these fields, necessitating a thorough analysis of its spectroscopic data. This guide details the expected outcomes from 1H NMR, ^{13}C NMR, IR, and MS analyses, providing a foundational understanding of its molecular structure and properties.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality spectroscopic data. The following sections describe generalized procedures for NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

- Dissolve 5-10 mg of **(5-Methylpyridin-2-yl)methanol** in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR: A standard proton experiment is performed to determine the number of different types of protons and their neighboring environments.
- ^{13}C NMR: A proton-decoupled carbon experiment is conducted to identify the number of unique carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

- Procedure: The KBr plates with the sample are placed in the sample holder of the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.

Sample Preparation: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or by direct infusion.

Instrumentation and Data Acquisition:

- Instrument: A mass spectrometer, commonly with an electron ionization (EI) source.
- Procedure: The sample is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Data and Interpretation

The following tables summarize the expected spectroscopic data for **(5-Methylpyridin-2-yl)methanol**.

NMR Data

Table 1: ^1H NMR Data of **(5-Methylpyridin-2-yl)methanol** (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.35	s	1H	H-6 (Pyridine)
7.50	d	1H	H-4 (Pyridine)
7.20	d	1H	H-3 (Pyridine)
4.70	s	2H	$-\text{CH}_2\text{OH}$
3.50	br s	1H	-OH
2.30	s	3H	$-\text{CH}_3$

Table 2: ^{13}C NMR Data of **(5-Methylpyridin-2-yl)methanol** (100 MHz, CDCl_3)

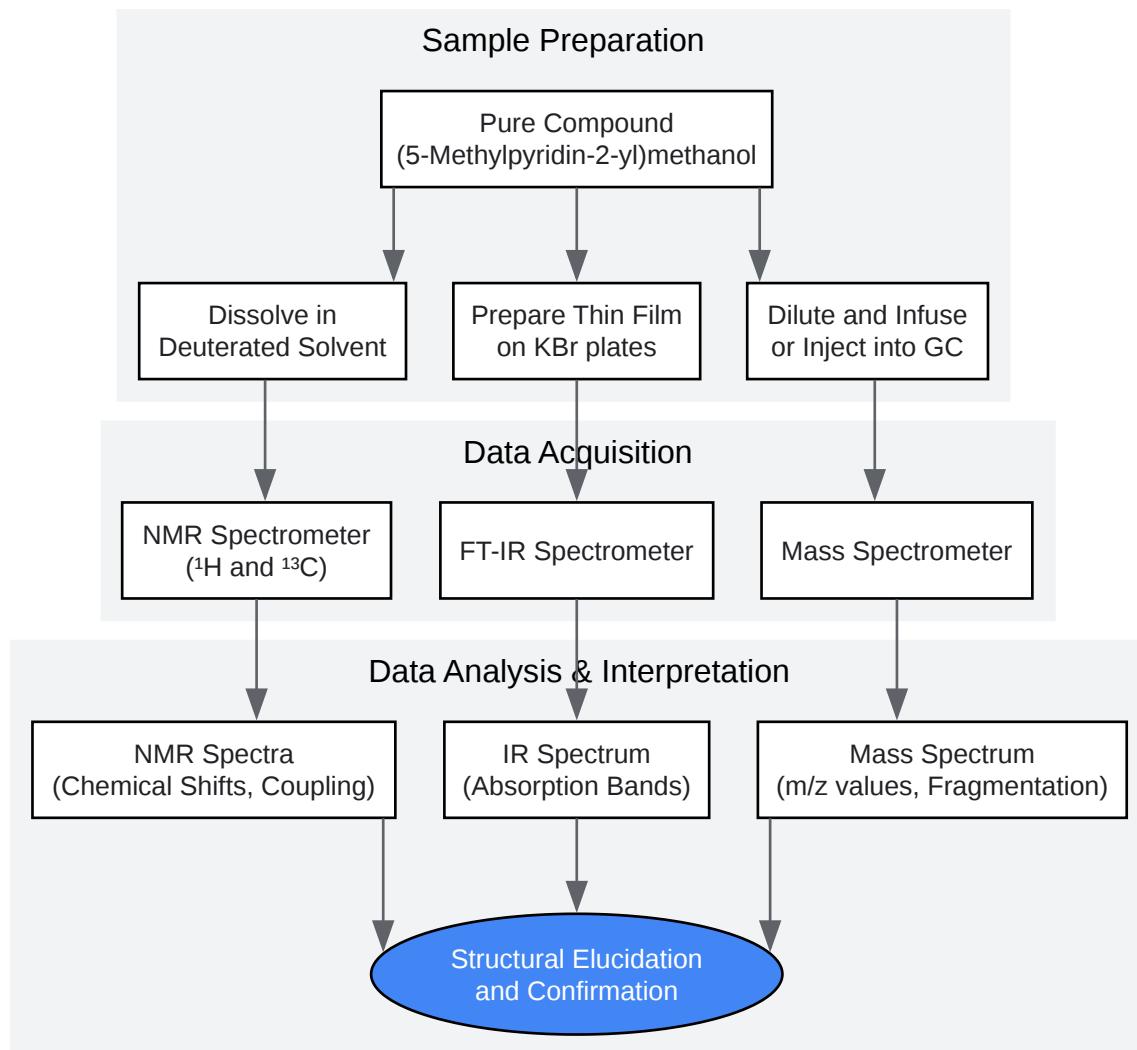
Chemical Shift (δ , ppm)	Assignment
158.0	C-2 (Pyridine)
148.5	C-6 (Pyridine)
137.0	C-4 (Pyridine)
132.0	C-5 (Pyridine)
120.0	C-3 (Pyridine)
64.5	$-\text{CH}_2\text{OH}$
18.0	$-\text{CH}_3$

IR Data

Table 3: IR Absorption Bands for **(5-Methylpyridin-2-yl)methanol**

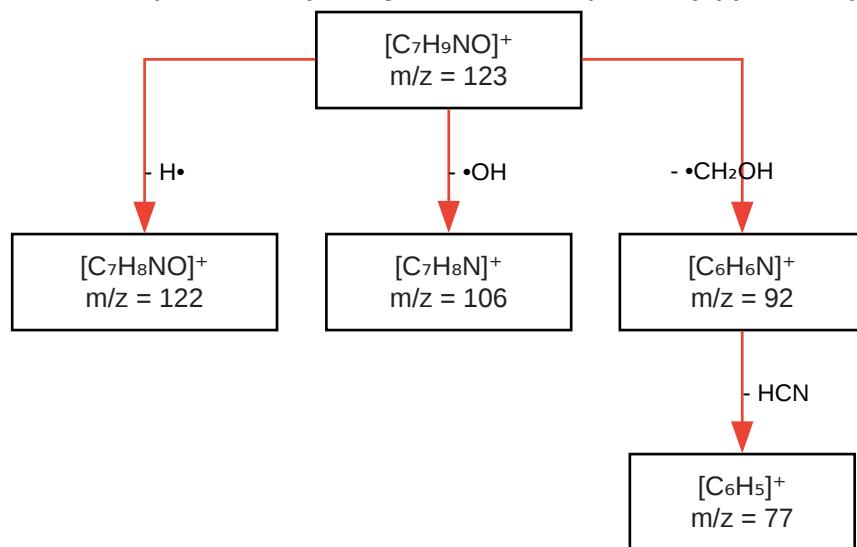
Wavenumber (cm^{-1})	Intensity	Assignment
3300-3100	Broad, Strong	O-H stretch (alcohol)
3050-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1600, 1480	Medium-Strong	C=C and C=N stretch (pyridine ring)
1050	Strong	C-O stretch (primary alcohol)

Mass Spectrometry Data

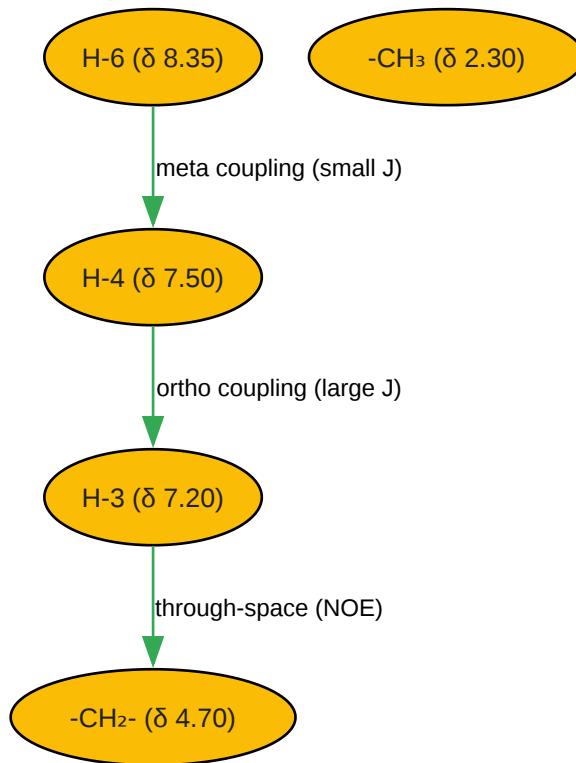

Table 4: Mass Spectrometry Fragmentation Data for **(5-Methylpyridin-2-yl)methanol**

m/z	Relative Intensity (%)	Assignment
123	100	[M] ⁺ (Molecular Ion)
122	80	[M-H] ⁺
106	60	[M-OH] ⁺
92	75	[M-CH ₂ OH] ⁺
77	40	[C ₆ H ₅] ⁺

Visualizations


The following diagrams illustrate the workflow of spectroscopic analysis and the structural relationships within the molecule.

General Workflow for Spectroscopic Analysis


[Click to download full resolution via product page](#)

Caption: A logical workflow for spectroscopic analysis.

Hypothetical Mass Spectrometry Fragmentation of (5-Methylpyridin-2-yl)methanol

[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways in Mass Spectrometry.

Key 1H NMR Correlations in (5-Methylpyridin-2-yl)methanol[Click to download full resolution via product page](#)

Caption: Important correlations observed in NMR spectroscopy.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of **(5-Methylpyridin-2-yl)methanol**. The data presented in this guide, including chemical shifts, absorption frequencies, and fragmentation patterns, are consistent with the assigned structure. This technical guide serves as a valuable resource for scientists and researchers, facilitating the efficient and accurate analysis of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (5-Methylpyridin-2-yl)methanol | 22940-71-2 [smolecule.com]
- To cite this document: BenchChem. [Spectroscopic Data Analysis of (5-Methylpyridin-2-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1313501#spectroscopic-data-analysis-of-5-methylpyridin-2-yl-methanol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com